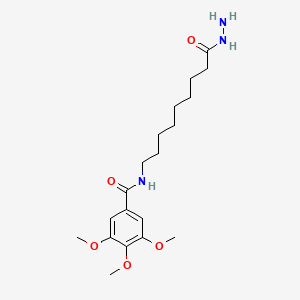
N-(9-Hydrazinyl-9-oxononyl)-3,4,5-trimethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(9-Hydrazinyl-9-oxononyl)-3,4,5-trimethoxybenzamide is a synthetic organic compound that belongs to the class of hydrazides. Compounds in this class are often used in various chemical and biological applications due to their unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(9-Hydrazinyl-9-oxononyl)-3,4,5-trimethoxybenzamide typically involves the reaction of 3,4,5-trimethoxybenzoic acid with a hydrazine derivative. The reaction conditions may include:
Solvent: Common solvents like ethanol or methanol.
Temperature: Reactions are often carried out at elevated temperatures (e.g., 60-80°C).
Catalysts: Acid or base catalysts may be used to facilitate the reaction.
Industrial Production Methods
Industrial production methods would likely involve similar synthetic routes but on a larger scale. This may include:
Batch Reactors: For controlled synthesis.
Continuous Flow Reactors: For large-scale production.
Purification: Techniques like recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-(9-Hydrazinyl-9-oxononyl)-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides.
Reduction: Reduction of the hydrazine group.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, acids, or bases.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Potential use in biochemical assays or as a probe.
Medicine: Investigated for potential therapeutic properties.
Industry: Used in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of N-(9-Hydrazinyl-9-oxononyl)-3,4,5-trimethoxybenzamide would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, leading to a biological response. The pathways involved could include:
Enzyme Inhibition: Binding to active sites of enzymes.
Receptor Modulation: Interaction with cellular receptors.
Comparison with Similar Compounds
Similar Compounds
- N-(9-Hydrazinyl-9-oxononyl)-3,4,5-trimethoxybenzoate
- N-(9-Hydrazinyl-9-oxononyl)-3,4,5-trimethoxybenzylamine
Properties
CAS No. |
918494-59-4 |
|---|---|
Molecular Formula |
C19H31N3O5 |
Molecular Weight |
381.5 g/mol |
IUPAC Name |
N-(9-hydrazinyl-9-oxononyl)-3,4,5-trimethoxybenzamide |
InChI |
InChI=1S/C19H31N3O5/c1-25-15-12-14(13-16(26-2)18(15)27-3)19(24)21-11-9-7-5-4-6-8-10-17(23)22-20/h12-13H,4-11,20H2,1-3H3,(H,21,24)(H,22,23) |
InChI Key |
NASAJUHIJJCGAA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NCCCCCCCCC(=O)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


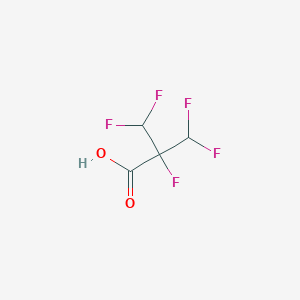
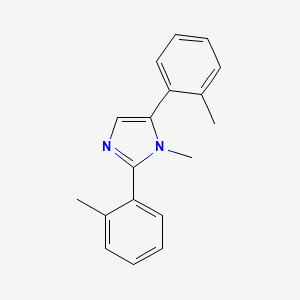
![{3,5-Bis[2-(dimethylamino)ethoxy]phenyl}methanol](/img/structure/B12623050.png)


![1-Cyclopropyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxylic acid](/img/structure/B12623076.png)
![1,1-Dimethylethyl N-[[(2S)-2-cyano-1-pyrrolidinyl]sulfonyl]carbamate](/img/structure/B12623080.png)
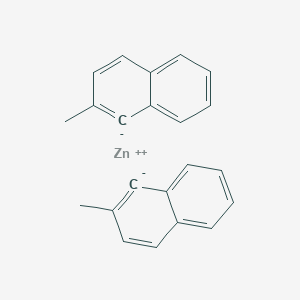
![{[3-(3,4-Dichlorophenyl)-3-oxo-1-phenylpropyl]sulfanyl}acetic acid](/img/structure/B12623085.png)
![8-(3-Chloro-4-methylphenyl)-6-(propylsulfanyl)-2,3,4,8-tetrahydropyrazolo[4,3-e]pyrimido[1,2-c]pyrimidine](/img/structure/B12623092.png)
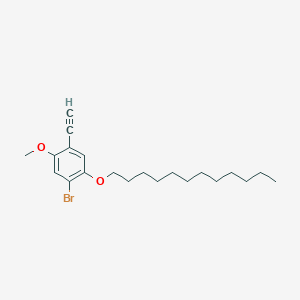
![1-[(Pyridin-3-yl)methyl]-1H-indazole-3-carboxylic acid](/img/structure/B12623112.png)
![1-{3-[6-(4-Fluorophenyl)pyridin-3-yl]propyl}pyridin-2(1H)-one](/img/structure/B12623119.png)

